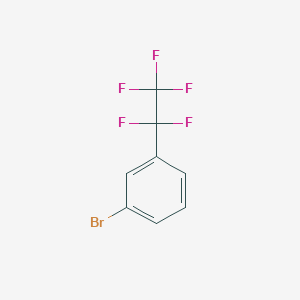

1-Bromo-3-(pentafluoroethyl)benzene

Description

Significance of Aryl Halides in Organic Synthesis

Aryl halides are fundamental precursors in a multitude of organic reactions. libretexts.org Their utility stems from the carbon-halogen bond, which, while generally stable, can be activated under specific conditions to participate in a variety of transformations. chemistrylearner.comlibretexts.org They are particularly important in cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful methods for forming new carbon-carbon bonds. fiveable.me The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) influences the reactivity of the aryl halide, with iodine being the most reactive and chlorine the least under typical cross-coupling conditions. fiveable.me This differential reactivity allows chemists to selectively functionalize molecules. Furthermore, aryl halides can be converted into organometallic reagents, such as Grignard reagents and organolithium compounds, which are versatile intermediates in their own right. wikipedia.org

Importance of Fluorinated Organic Compounds in Contemporary Science

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov The high electronegativity of fluorine, the second smallest substituent after hydrogen, and the strength of the carbon-fluorine bond contribute to the unique characteristics of organofluorine compounds. nih.govwikipedia.org In medicinal chemistry, the incorporation of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. nih.govresearchgate.net It is estimated that approximately 25% of all pharmaceuticals contain at least one fluorine atom. nih.gov Beyond pharmaceuticals, fluorinated compounds are integral to the development of advanced materials, including polymers with high thermal stability and chemical resistance, liquid crystals for displays, and specialized surfactants. wikipedia.orgnih.govacs.org

Overview of 1-Bromo-3-(pentafluoroethyl)benzene as a Key Synthetic Intermediate

This compound stands at the intersection of these two important classes of compounds. It possesses both a bromine atom, which serves as a handle for various synthetic transformations, and a pentafluoroethyl group, which imparts the desirable properties associated with fluorination. The electron-withdrawing nature of the pentafluoroethyl group can influence the reactivity of the aromatic ring and the bromine atom. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of target molecules, particularly in the fields of pharmaceuticals and agrochemicals where the presence of a fluorinated moiety is often advantageous.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 1-bromo-3-(1,1,2,2,2-pentafluoroethyl)benzene |

| CAS Number | 18739-03-2 |

| Molecular Formula | C8H4BrF5 |

| InChI Key | VNDBRXJSZAABBZ-UHFFFAOYSA-N |

| Physical Form | Liquid |

| Storage Temperature | Room Temperature |

This data is compiled from various chemical suppliers and databases. sigmaaldrich.comuni.lu

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-3-(1,1,2,2,2-pentafluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5/c9-6-3-1-2-5(4-6)7(10,11)8(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDBRXJSZAABBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00711088 | |

| Record name | 1-Bromo-3-(pentafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00711088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18739-03-2 | |

| Record name | 1-Bromo-3-(pentafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00711088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3-(pentafluoroethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profile and Transformational Chemistry of 1 Bromo 3 Pentafluoroethyl Benzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic rings. The outcome of such reactions on substituted benzenes is governed by the electronic and steric properties of the existing substituents.

Influence of Bromine and Pentafluoroethyl Substituents on Ring Activation/Deactivation

The benzene (B151609) ring in 1-bromo-3-(pentafluoroethyl)benzene is significantly deactivated towards electrophilic attack. This deactivation is a consequence of the electron-withdrawing nature of both the bromine and the pentafluoroethyl substituents.

The pentafluoroethyl group (-C₂F₅) is a powerful electron-withdrawing group. The high electronegativity of the five fluorine atoms creates a strong inductive effect, pulling electron density away from the benzene ring. researchgate.net This makes the ring significantly less nucleophilic and therefore strongly deactivates it towards electrophilic substitution. researchgate.net The combined inductive effects of both the bromine and the pentafluoroethyl group render the aromatic ring in this compound substantially less reactive in electrophilic aromatic substitution reactions than benzene itself.

Regioselectivity in Further Substitutions

The regiochemical outcome of electrophilic aromatic substitution on a disubstituted benzene ring is determined by the directing effects of the existing substituents. In this compound, the bromine atom and the pentafluoroethyl group exert competing directing effects.

The bromine atom is an ortho, para-director, meaning it directs incoming electrophiles to the positions at carbons 2, 4, and 6 relative to its own position. researchgate.netbeilstein-journals.org

The pentafluoroethyl group , being a strongly deactivating group that withdraws electrons primarily through an inductive effect, is a meta-director. beilstein-journals.org It directs incoming electrophiles to positions 5 relative to its own position (position 1 is already substituted by bromine).

When considering the nitration of the analogous compound, 1-bromo-3-(trifluoromethyl)benzene, the major product formed is 1-bromo-2-nitro-5-(trifluoromethyl)benzene. This indicates that substitution occurs at the position that is ortho to the bromine and meta to the trifluoromethyl group. A similar outcome would be expected for this compound, with the electrophile preferentially attacking the C2 or C6 positions, which are ortho to the bromine and meta to the pentafluoroethyl group. Steric hindrance might slightly favor the C6 position over the C2 position, which is flanked by both substituents. The C4 position, being para to the bromine and meta to the pentafluoroethyl group, is also a potential site of substitution. However, the strong deactivating nature of the pentafluoroethyl group significantly disfavors substitution at the positions ortho and para to it (C2, C4, and C6). The interplay of these electronic and steric factors ultimately dictates the precise isomeric distribution of the products.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) provides a pathway for the displacement of a leaving group on an aromatic ring by a nucleophile. This type of reaction is generally facilitated by the presence of strong electron-withdrawing groups. beilstein-journals.orgudel.edu

Activation by Perfluoroalkyl Groups

The pentafluoroethyl group is a potent activator for nucleophilic aromatic substitution. Its strong electron-withdrawing inductive effect polarizes the carbon-bromine bond and stabilizes the negatively charged intermediate, known as a Meisenheimer complex, that is formed upon nucleophilic attack. beilstein-journals.orgudel.edubeilstein-journals.org This stabilization of the intermediate lowers the activation energy of the reaction, thereby increasing the reaction rate. researchgate.net

The activating effect of an electron-withdrawing group is most pronounced when it is located at positions ortho or para to the leaving group, as this allows for direct resonance stabilization of the negative charge. udel.edubeilstein-journals.org In this compound, the pentafluoroethyl group is in the meta position relative to the bromine atom. While this positioning does not allow for direct resonance delocalization of the negative charge onto the pentafluoroethyl group, the strong inductive effect still significantly activates the ring towards nucleophilic attack compared to an unsubstituted bromobenzene. Research on analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrates that nucleophilic substitution of a halogen can occur even with a strong electron-withdrawing group in the meta position. researchgate.netnih.gov

Metal-Free Nucleophilic Displacements

The activation provided by the pentafluoroethyl group enables the displacement of the bromide in this compound by various nucleophiles without the need for a transition metal catalyst. These reactions are typically carried out under thermal conditions, often in the presence of a base. While specific examples for this compound are not extensively documented in readily available literature, the general principles of SNAr suggest that reactions with strong nucleophiles such as alkoxides (e.g., sodium methoxide), thiolates, and amines are feasible. For instance, heating this compound with an alcohol in the presence of a strong base would be expected to yield the corresponding aryl ether. Similarly, reaction with a thiol and base would produce an aryl thioether, and reaction with an amine would lead to the formation of a substituted aniline.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are widely used in the synthesis of complex organic molecules. The following sections detail the application of this substrate in several key cross-coupling methodologies.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. nih.gov

| Entry | Aryl Halide | Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Yield (%) |

| 1 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | DMF | Na₂CO₃ | 100 | >95 |

| 2 | Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Toluene (B28343)/Ethanol/H₂O | Na₂CO₃ | 80 | ~90 |

| 3 | 1-Bromo-4-(1-octynyl)benzene | Phenylboronic acid | Pd-precatalyst | H₂O/TBAB | K₂CO₃ | 60-100 | 92-95 u-szeged.hu |

This table presents representative examples of Suzuki-Miyaura couplings. Specific data for this compound was not available in the searched literature, but similar reactivity is expected.

Table 2: Heck Reaction of Aryl Halides with Alkenes

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. rsc.orgresearchgate.net

| Entry | Aryl Halide | Alkene | Catalyst System | Solvent | Base | Temp. (°C) | Yield (%) |

| 1 | Bromobenzene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | DMF | Et₃N | 100 | 97 |

| 2 | Iodobenzene | Styrene | Pd(OAc)₂ | NMP | NaOAc | 120 | 95 |

| 3 | Bromobenzene | Styrene | Pd/USY | DMAc | Na₂CO₃ | 140 | High Conversion rsc.org |

This table illustrates typical conditions for the Heck reaction. While specific examples for this compound are not detailed in the provided search results, its participation in such reactions is highly probable.

Table 3: Buchwald-Hartwig Amination of Aryl Halides

The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.gov

| Entry | Aryl Halide | Amine | Catalyst System | Solvent | Base | Temp. (°C) | Yield (%) |

| 1 | Bromobenzene | Aniline | Pd(OAc)₂ / BINAP | Toluene | NaOt-Bu | 100 | 98 |

| 2 | 1-Bromo-4-tert-butylbenzene | Morpholine | Pd₂(dba)₃ / P(t-Bu)₃ | Toluene | NaOt-Bu | 80 | 99 |

| 3 | Bromobenzene | Carbazole | Pd(OAc)₂ / XPhos | Toluene | NaOt-Bu | 110 | 95 |

This table provides examples of the Buchwald-Hartwig amination. This compound is a suitable substrate for this transformation, although specific examples were not found in the initial searches.

Table 4: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction of an aryl halide with a terminal alkyne.

| Entry | Aryl Halide | Alkyne | Catalyst System | Solvent | Base | Temp. (°C) | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ / CuI | Et₃N | - | RT | 95 |

| 2 | Bromobenzene | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | DMF | Et₃N | 50 | 90 |

| 3 | 1-Bromo-2-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Toluene | Cs₂CO₃ | RT | High Yield |

This table shows representative conditions for the Sonogashira coupling. This compound is expected to undergo this reaction effectively.

Suzuki-Miyaura Cross-Coupling with Organoboron Reagents

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is widely employed for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals and materials science. nih.govscielo.org.mx In the context of this compound, the electron-withdrawing pentafluoroethyl group is expected to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst, a crucial step in the catalytic cycle.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organoboron reagent (such as a boronic acid or its ester) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

While specific studies detailing a wide range of Suzuki-Miyaura couplings with this compound are not extensively documented in publicly available literature, the synthesis of related fluorinated biphenyl (B1667301) derivatives has been reported. For instance, the coupling of various fluorinated bromobenzenes with arylboronic acids has been achieved using palladium catalysts supported on modified graphene, demonstrating the feasibility of such transformations. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Na2CO3 | Toluene/Water | 110 | >95 |

This table presents illustrative conditions for a related reaction to indicate typical parameters.

Heck Coupling Reactions

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes, catalyzed by a palladium complex in the presence of a base. core.ac.uk The reaction proceeds via oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product. sigmaaldrich.com

Table 2: Illustrative Conditions for Heck Coupling of an Aryl Bromide with an Acrylate (B77674)

| Entry | Aryl Bromide | Alkene | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | p-Bromoanisole | 2-Ethylhexyl acrylate | Pd/C | Et3N | N/A | High | N/A |

This table provides a general example of Heck reaction conditions.

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. nih.govrsc.org This reaction is instrumental in the synthesis of substituted alkynes and conjugated enynes.

The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) complex formed from the oxidative addition of the aryl halide. Reductive elimination then affords the final product. The reactivity of this compound in Sonogashira couplings is anticipated to be favorable due to the activating effect of the pentafluoroethyl group.

While a comprehensive study on the Sonogashira coupling of this specific compound is not widely reported, the general methodology is applicable to a broad range of aryl bromides. For example, the coupling of various bromoarenes with phenylacetylene has been achieved using different catalytic systems, highlighting the versatility of this reaction. rsc.org

Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides

| Entry | Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Bromobenzene | Phenylacetylene | Ni(acac)2 / (Ph2P)2py / CuI | Et3N | DMF | 100 | Good to Excellent |

This table illustrates typical conditions for the Sonogashira coupling of a related substrate.

Buchwald-Hartwig Amination and C-N Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. rsc.orgorganic-chemistry.org This reaction has become a vital tool for the synthesis of anilines and their derivatives, which are important intermediates in medicinal chemistry. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination of the aryl amine product. rsc.org

The electron-withdrawing pentafluoroethyl group on this compound is expected to facilitate the initial oxidative addition step, making it a suitable substrate for this transformation. A variety of primary and secondary amines can be used as coupling partners. The choice of a bulky, electron-rich phosphine (B1218219) ligand is often critical for the success of the reaction. While specific data for this compound is scarce, the general applicability of the Buchwald-Hartwig amination to aryl bromides is well-established. nih.govmdpi.com

Table 4: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Bromobenzene | Diphenylamine | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 80-110 | High |

This table provides an example of typical conditions for the Buchwald-Hartwig amination.

C-O and C-C(O) Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions can also be utilized to form carbon-oxygen (C-O) and carbon-carbonyl (C-C(O)) bonds. The C-O coupling, often referred to as the Buchwald-Hartwig etherification, allows for the synthesis of diaryl ethers from aryl halides and phenols. google.com Similar to the amination reaction, this transformation is believed to proceed through a Pd(0)/Pd(II) catalytic cycle.

C-C(O) bond formation can be achieved through various carbonylation reactions, where a carbonyl group is introduced into an organic molecule. For instance, the palladium-catalyzed carbonylation of aryl halides in the presence of an alcohol can lead to the formation of benzoate (B1203000) esters. Another approach is the Suzuki-Miyaura coupling of an aryl halide with a boronic acid in the presence of carbon monoxide to yield a ketone. The synthesis of 3,5-bis(trifluoromethyl)benzoic acid from 3,5-bis(trifluoromethyl)bromobenzene (B1265498) via Grignard formation followed by reaction with carbon dioxide demonstrates a related transformation. google.com

Table 5: Illustrative Example of a C-C(O) Bond Forming Reaction

| Entry | Substrate | Reagents | Product | Yield (%) |

| 1 | 3,5-Bis(trifluoromethyl)bromobenzene | 1. Mg, THF; 2. CO2; 3. H+ | 3,5-Bis(trifluoromethyl)benzoic acid | High |

This table shows a related carbonylation reaction to illustrate the concept.

Nickel-Catalyzed Cross-Coupling Methods for Organofluorine Compounds

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and more economical alternative to palladium-catalyzed methods for the formation of C-C and C-heteroatom bonds. nih.gov Nickel catalysts have shown particular promise in the coupling of challenging substrates, including those containing fluorine atoms. For instance, nickel-catalyzed cross-coupling reactions between (hetero)arylboronic acids or esters and unactivated 1-bromo-1,1-difluoroalkanes have been developed. nih.gov

The Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide, is a classic example of a nickel-catalyzed cross-coupling reaction. mdpi.comsynthesisspotlight.com The application of such methods to this compound would provide a direct route to various substituted aromatic compounds.

Table 6: General Conditions for Nickel-Catalyzed Kumada Coupling

| Entry | Aryl Halide | Grignard Reagent | Catalyst | Solvent | Product |

| 1 | Aryl Bromide | Aryl-MgBr | NiCl2(dppe) | THF/Toluene | Biaryl |

This table provides a general representation of Kumada coupling conditions.

Copper-Catalyzed Cross-Coupling Approaches for Fluorinated Biaryls

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, represent some of the earliest methods for the formation of C-C, C-N, and C-O bonds. core.ac.uknih.gov While often requiring harsher reaction conditions than their palladium-catalyzed counterparts, modern advancements have led to the development of milder and more efficient copper-catalyzed protocols.

Copper catalysis is particularly relevant for the synthesis of fluorinated biaryls. For example, copper(I)-catalyzed coupling of alkynes with vinyl iodides has been shown to be an effective method for the synthesis of enynes. organic-chemistry.org Furthermore, copper-catalyzed pentafluoroethylation of aryl iodides using a silicon-based reagent has been reported, highlighting the utility of copper in introducing fluorinated moieties. rsc.org The Ullmann reaction, involving the coupling of two aryl halides in the presence of copper, provides a direct route to symmetrical biaryls.

Table 7: Illustrative Conditions for a Copper-Catalyzed Coupling Reaction

| Entry | Substrate | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) |

| 1 | Vinyl Iodide | Phenylacetylene | [Cu(bipy)PPh3Br] | K2CO3 | N/A | N/A |

This table illustrates a copper-catalyzed cross-coupling reaction.

Other Significant Organic Transformations

Carbonylation Reactions

The introduction of a carbonyl group into an aromatic ring, known as carbonylation, represents a fundamental transformation in organic synthesis. For an aryl bromide such as this compound, palladium-catalyzed carbonylation is a highly effective method for this conversion. This process typically involves the reaction of the aryl bromide with carbon monoxide (CO) in the presence of a palladium catalyst and a suitable nucleophile. The nature of the nucleophile dictates the final product.

For instance, when the reaction is performed with an alcohol like methanol, the corresponding methyl ester is formed. The use of primary or secondary amines yields benzamides, and employing a Weinreb amine leads to the formation of a Weinreb amide. These reactions generally proceed under mild conditions, often at atmospheric pressure of CO, and demonstrate tolerance to a variety of functional groups. The presence of the electron-withdrawing pentafluoroethyl group on the benzene ring can influence the reactivity of the C-Br bond, but palladium catalyst systems, particularly those employing bidentate phosphine ligands like Xantphos, have proven robust for the carbonylation of a wide range of aryl bromides. In some protocols, carbon dioxide has also been successfully used as the carbonyl source to produce aryl carboxylic acids.

Interactive Data Table for Carbonylation of Aryl Bromides

The following table summarizes typical conditions for palladium-catalyzed carbonylation reactions applicable to aryl bromides.

| Product Type | Nucleophile | Typical Catalyst/Ligand | CO Source | Reference |

|---|---|---|---|---|

| Methyl Ester | Methanol | Pd(OAc)₂ / Xantphos | CO (1 atm) | rsc.org |

| Benzamide | Primary/Secondary Amine | Pd(OAc)₂ / Xantphos | CO (1 atm) | rsc.org |

| Aryl Carboxylic Acid | Water (via Reductant) | Pd(dba)₂ / DPEPhos | CO₂ | researchgate.net |

| Chalcone | Arylalkyne | PdCl₂ / DPPB | CO | mdpi.com |

Sulfonylation and Sulfonyl Fluoride (B91410) Synthesis from Aryl Bromides

The conversion of aryl bromides into aryl sulfonyl fluorides is a significant transformation, as the sulfonyl fluoride moiety is of great interest in chemical biology and medicinal chemistry. A direct and efficient method for this conversion starting from this compound involves a one-pot, palladium-catalyzed process. rsc.orgnih.govrsc.org

This reaction sequence begins with the palladium-catalyzed sulfonylation of the aryl bromide. A common sulfur dioxide (SO₂) source for this step is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). The reaction generates an intermediate aryl sulfinate species. Without isolation, this intermediate is then treated with an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), to yield the final aryl sulfonyl fluoride. rsc.orgnih.gov This method is noted for its mild conditions and broad functional group tolerance, making it suitable for complex molecules. rsc.orgnih.gov The use of palladium catalysts like PdCl₂(AmPhos)₂ has proven effective for the initial sulfonylation step. rsc.orgnih.gov This transformation provides a practical route to synthesize 3-(pentafluoroethyl)benzene-1-sulfonyl fluoride from its corresponding bromide precursor.

Interactive Data Table for Sulfonyl Fluoride Synthesis from Aryl Bromides

The table below outlines a general protocol for the one-pot synthesis of aryl sulfonyl fluorides.

| Step | Reagents | Catalyst System | Key Intermediate | Reference |

|---|---|---|---|---|

| 1. Sulfonylation | DABSO (SO₂ source), Et₃N | PdCl₂(AmPhos)₂ | Aryl Sulfinate | rsc.orgnih.gov |

| 2. Fluorination | NFSI | (from Step 1) | Aryl Sulfonyl Fluoride | rsc.orgnih.gov |

Ring-Opening Reactions of Related Biphenylenes

While this compound does not undergo ring-opening itself, it serves as a potential precursor to a related biphenylene (B1199973), which can participate in such reactions. The synthesis of a biphenylene derivative, such as 4,4'-bis(pentafluoroethyl)biphenylene, could be envisioned through a two-step process starting from the title compound. First, a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Hiyama coupling) would form the corresponding 2,2'-dibromo-5,5'-bis(pentafluoroethyl)-1,1'-biphenyl. Subsequently, an organolithium-mediated cyclization could generate the strained four-membered ring of the biphenylene system.

Once formed, this hypothetical 4,4'-bis(pentafluoroethyl)biphenylene could undergo ring-opening reactions characteristic of the parent biphenylene scaffold. These transformations typically involve the cleavage of a C-C bond within the strained central ring and can be induced either thermally or by metal catalysts.

These ring-opening reactions transform the strained biphenylene core into more stable, functionalized biphenyl derivatives, representing a powerful synthetic strategy.

Interactive Data Table for Biphenylene Ring-Opening

The following table summarizes methods for the ring-opening of the biphenylene core structure.

| Method | Conditions/Reagents | Product Type | Reference |

|---|---|---|---|

| Thermal Decomposition | High Temperature (1470–1860 K) | Linear Chain Fragments | nih.gov |

| Catalytic Carbonylation | Cp*M(CO)₂ (M = Rh, Co), CO | Fluorenone | |

| Reductive Cleavage | Magnesium(I) Complexes | Acyclic Biphenyldiyl Anions |

Catalytic Systems and Ligand Design in Reactions Involving 1 Bromo 3 Pentafluoroethyl Benzene

Palladium-Based Catalysts

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. For an electron-deficient substrate like 1-bromo-3-(pentafluoroethyl)benzene, the choice of ligand is paramount for a successful reaction.

Bulky biarylphosphine ligands are instrumental in promoting challenging cross-coupling reactions. Ligands such as BrettPhos and the related AlPhos (a dialkylphosphine-substituted analogue) feature sterically demanding frameworks that accelerate the crucial reductive elimination step in the catalytic cycle. nih.govresearchgate.net This acceleration is vital for forming the desired product and regenerating the active Pd(0) catalyst.

The steric hindrance provided by these ligands prevents the formation of off-cycle, inactive palladium complexes and promotes a monoligated Pd(0) species, which is highly reactive in the initial oxidative addition step with the aryl bromide. nih.gov In the context of the Buchwald-Hartwig amination, for instance, the choice between ligands like BrettPhos and RuPhos can even alter the rate-limiting step of the reaction; for BrettPhos, oxidative addition is typically rate-limiting, whereas for RuPhos, it is reductive elimination. nih.govresearchgate.net This highlights the profound impact of ligand architecture on catalytic efficiency. For a substrate like this compound, a ligand like BrettPhos is well-suited to overcome the electronic deactivation and facilitate C-N bond formation.

Table 1: Representative Buchwald-Hartwig Amination with a Bulky Biarylphosphine Ligand

| Entry | Aryl Bromide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | This compound | Morpholine | Pd2(dba)3 | BrettPhos | NaOtBu | Toluene (B28343) | 100 | >95 (Expected) |

| 2 | Bromobenzene | Diphenylamine | Pd(OAc)2 | RuPhos | NaOtBu | Toluene | 100 | 98 |

| 3 | 5-Bromo-1,2,3-trimethoxybenzene | Morpholine | Pd(OAc)2 | XPhos | K3PO4 | 1,4-Dioxane | 100 | 85 |

| Data for entries 2 and 3 are based on representative reactions from the literature. nih.govpurdue.edu Entry 1 is a projected, highly probable outcome based on established catalyst performance. |

The direct conversion of aryl bromides to aryl fluorides is a synthetically valuable but challenging transformation. The development of palladium precatalysts has been a significant step forward. These are stable, well-defined Pd(II) complexes that are readily activated to the catalytic Pd(0) species under reaction conditions. For the fluorination of an electron-poor aryl bromide like this compound, a robust catalytic system is necessary.

Research has shown that palladium salts with non-coordinating anions, such as [Pd(MeCN)4][BF4]2, are effective precatalysts for fluorination when used with an oxidant like Selectfluor. nih.gov These reactions are thought to proceed through a Pd(III) intermediate. nih.gov The choice of solvent is also critical, with acetonitrile (B52724) often favoring reactions with electron-withdrawing substituents. nih.gov While this method has been demonstrated primarily with arylboronic acid derivatives, it establishes a framework for the development of catalysts for the direct fluorination of aryl halides.

Table 2: Conditions for Palladium-Catalyzed Fluorination of Arylboronic Acid Derivatives

| Entry | Substrate | Pd-Precatalyst | Oxidant | Solvent | Yield of Ar-F (%) |

| 1 | 4-Acetylphenyltrifluoroborate | [Pd(MeCN)4][BF4]2 | Selectfluor | MeCN | 81 |

| 2 | 4-Carboxyphenyltrifluoroborate | [Pd(MeCN)4][BF4]2 | Selectfluor | MeCN | 73 |

| 3 | 4-(Trifluoromethyl)phenyltrifluoroborate | [Pd(MeCN)4][BF4]2 | Selectfluor | MeCN | 68 |

| Data derived from studies on the fluorination of aryl trifluoroborates, which serve as models for developing aryl halide fluorination methods. nih.gov |

The catalytic cycle of a palladium-catalyzed cross-coupling reaction consists of three main steps: oxidative addition, transmetalation, and reductive elimination. The ligand bound to the palladium center dictates the efficiency of each step. Modifying the steric and electronic properties of the phosphine (B1218219) ligand can tune the reactivity of the catalyst. For example, increasing the steric bulk can accelerate reductive elimination, which is often the rate-limiting step for electron-deficient or sterically hindered substrates. libretexts.orgchemrxiv.org

Furthermore, some catalytic systems involve in situ modification of the ligand, where the initially added ligand is transformed under the reaction conditions into the true, more active catalytic species. This dynamic process can be crucial for achieving high catalytic turnover. The electronic nature of the ligand is also key; electron-donating ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl bromide. This is particularly important for less reactive C-Br bonds in electron-deficient rings like this compound.

Copper-Based Catalytic Systems

Copper catalysis offers a complementary and sometimes superior alternative to palladium for certain transformations, particularly in fluoroalkylation and reactions involving radical intermediates.

A powerful modern strategy for forming challenging bonds is the merger of photoredox catalysis with transition metal catalysis. In photoredox/copper dual catalysis, a photocatalyst (often an iridium or ruthenium complex) absorbs light and initiates a single-electron transfer (SET) process to generate a radical species. nih.gov A copper co-catalyst then intercepts this radical and facilitates the cross-coupling event. nih.govyoutube.com

This approach is highly effective for fluoroalkylation reactions. For instance, a fluoroalkyl radical can be generated from a suitable precursor and then coupled with an aryl nucleophile. In a reaction involving this compound, the aryl moiety could be introduced via an organoboron reagent, which undergoes transmetalation to a copper complex. This complex then couples with the photochemically generated radical. nih.gov The mild conditions of these reactions allow for excellent functional group tolerance. nih.govnih.gov

The classic Sonogashira coupling is a prime example of bimetallic Pd/Cu catalysis. organic-chemistry.orglibretexts.org In this reaction, a terminal alkyne is coupled with an aryl or vinyl halide. The system relies on a synergistic catalytic cycle where copper(I) reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation to the Pd(II)-aryl complex, which is formed by the oxidative addition of the aryl halide (like this compound) to a Pd(0) center. The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the aryl-alkyne product and regenerate the Pd(0) catalyst. libretexts.orgresearchgate.net This dual-catalyst system often allows for milder reaction conditions than using palladium alone. libretexts.org

Table 3: Representative Sonogashira Coupling using Pd/Cu Bimetallic Catalysis

| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Cocatalyst | Base | Solvent | Yield (%) |

| 1 | This compound | Phenylacetylene (B144264) | Pd(PPh3)2Cl2 | CuI | Et3N | THF | >90 (Expected) |

| 2 | Iodobenzene | Phenylacetylene | Pd(OAc)2 | CuI | K2CO3 | Isopropanol | 95 |

| 3 | Bromobenzene | Phenylacetylene | Pd(PPh3)4 | CuI | Et3N | Toluene | 77 |

| Data for entries 2 and 3 are based on representative reactions from the literature. researchgate.netrsc.org Entry 1 is a projected, highly probable outcome based on established catalyst performance for electron-deficient aryl bromides. |

Nickel-Based Catalysis

Nickel catalysis is often favored for cross-coupling reactions involving electron-poor aryl halides, such as those bearing strongly electron-withdrawing groups like the pentafluoroethyl substituent. Compared to palladium, nickel catalysts can be more cost-effective and exhibit unique reactivity, particularly in the activation of challenging C-Br and even C-F bonds.

The synthesis of complex organofluorine compounds frequently relies on cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. For a substrate like this compound, nickel-catalyzed Suzuki-Miyaura, Negishi, or Buchwald-Hartwig type reactions would be primary methods for derivatization.

In a typical nickel-catalyzed Suzuki-Miyaura coupling, a system composed of a nickel(II) precursor, such as NiCl₂, and a phosphine ligand would be employed. The in-situ reduction of Ni(II) to the active Ni(0) species initiates the catalytic cycle. This Ni(0) complex then undergoes oxidative addition with this compound. The electron-withdrawing nature of the pentafluoroethyl group facilitates this key step. Subsequent transmetalation with an organoboron reagent and reductive elimination would yield the desired biaryl product.

For instance, research on the nickel-catalyzed cross-coupling of chloroarenes with arylboronic acids has shown that a catalyst system generated in situ from NiCl₂(dppf) or NiCl₂(PPh₃)₂ with n-butyllithium can effectively couple aryl halides with electron-withdrawing groups. nih.gov A similar system would be a logical starting point for reactions with this compound.

General findings for nickel-catalyzed couplings of fluorinated electrophiles indicate that the choice of ligand is critical. For alkyl-alkyl cross-couplings of fluorinated electrophiles, a system using NiCl₂·glyme and a pybox ligand has proven effective for coupling with alkylzinc reagents. nih.govresearchgate.net While this applies to sp³-hybridized carbons, it highlights the tailored ligand design necessary for successful nickel catalysis in organofluorine synthesis.

A hypothetical reaction scheme for a Suzuki-Miyaura coupling is presented below.

Table 1: Hypothetical Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound

| Entry | Ni Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Product |

| 1 | NiCl₂ (5) | PPh₃ (10) | K₃PO₄ (3) | Dioxane | 80 | 3-(Pentafluoroethyl)-[1,1'-biphenyl] |

| 2 | NiCl₂(dppf) (3) | - | K₃PO₄ (3) | Benzene (B151609) | 80 | 3-(Pentafluoroethyl)-[1,1'-biphenyl] |

This table is illustrative and based on general methodologies for similar substrates. nih.gov

Role of Activators, Bases, and Solvent Systems in Catalysis

The efficiency and outcome of nickel-catalyzed cross-coupling reactions are highly dependent on the interplay of activators, bases, and the solvent system.

Activators: In many nickel-catalyzed reactions, particularly those starting with a stable Ni(II) salt like NiCl₂, a reducing agent is required to generate the active Ni(0) catalyst. Common activators or reductants include n-butyllithium or other organolithium reagents, as well as metallic zinc or manganese. The choice of activator can influence catalyst activity and longevity.

Bases: The base plays a crucial role, most notably in the transmetalation step of the Suzuki-Miyaura coupling, where it facilitates the transfer of the organic group from the boron atom to the nickel center. The choice of base can affect reaction rates and yields. Inorganic bases such as potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are frequently used. sci-hub.se The strength and solubility of the base are important parameters. For example, K₃PO₄ is often effective in couplings of electron-deficient aryl halides. nih.gov

Solvent Systems: The solvent must be capable of solubilizing the reactants and the catalyst system while being stable under the reaction conditions. Aprotic solvents are standard for these types of cross-coupling reactions.

Ethereal Solvents: Dioxane, tetrahydrofuran (B95107) (THF), and dimethoxyethane (DME) are commonly used. They are good at solvating the organometallic species involved in the catalytic cycle.

Aromatic Solvents: Benzene and toluene can also be effective, particularly at the higher temperatures that may be required. nih.gov

Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) or dimethylacetamide (DMA) can be used and may accelerate the reaction, although they can also lead to side reactions at high temperatures. nih.gov

In a study on the difluoroalkylation of arylborons, a dual-ligand system was employed in a specific solvent, highlighting the intricate tuning that is sometimes necessary. nih.gov The combination of a bidentate bipyridine ligand and a monodentate pyridine (B92270) ligand in a suitable solvent was key to achieving high efficiency. This demonstrates that the solvent is not merely an inert medium but an active component of the catalytic system that can influence ligand coordination and the stability of reaction intermediates.

Table 2: Components in a Typical Nickel-Catalyzed Cross-Coupling System

| Component | Function | Common Examples |

| Catalyst Precursor | Source of nickel | NiCl₂, NiCl₂(dppf), NiCl₂·glyme |

| Ligand | Stabilizes Ni(0), modulates reactivity | PPh₃, dppf, PCy₃, pybox, bipyridine |

| Activator/Reductant | Reduces Ni(II) to Ni(0) | n-BuLi, Zn, Mn |

| Base | Facilitates transmetalation (Suzuki) | K₃PO₄, Cs₂CO₃, K₂CO₃ |

| Solvent | Solubilizes components, influences kinetics | Dioxane, THF, Toluene, DMA |

Mechanistic Investigations and Theoretical Chemistry of 1 Bromo 3 Pentafluoroethyl Benzene Reactivity

Elucidation of Reaction Mechanisms in Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for the formation of carbon-carbon bonds. nih.gov The mechanism of these reactions involving 1-bromo-3-(pentafluoroethyl)benzene is typically elucidated through a well-defined catalytic cycle involving a palladium catalyst. nih.gov This cycle is primarily composed of three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: This is often the initial and rate-determining step in many cross-coupling catalytic cycles. wikipedia.org It involves the insertion of a low-valent transition metal complex, typically Palladium(0), into the carbon-bromine bond of this compound. This process increases the oxidation state and coordination number of the metal center, for example, from Pd(0) to a Pd(II) species. libretexts.org The reaction requires the metal complex to have a vacant coordination site to facilitate the interaction with the aryl halide. wikipedia.org The strong electron-withdrawing nature of the pentafluoroethyl group is expected to make the carbon atom of the C-Br bond more electrophilic, potentially facilitating the oxidative addition step.

Reductive Elimination: This is the final, product-forming step of the catalytic cycle and is the reverse of oxidative addition. wikipedia.orgpsgcas.ac.in The two organic groups bound to the metal center (the aryl group from this compound and the group transferred during transmetalation) are coupled and eliminated from the metal's coordination sphere. libretexts.org This process reduces the metal's oxidation state, regenerating the active catalyst, for instance, from Pd(II) back to Pd(0). libretexts.orgpsgcas.ac.in For reductive elimination to occur, the groups to be coupled must typically be in a cis-position to each other on the metal center. libretexts.org

| Catalytic Cycle Step | Description | Change in Metal Center |

| Oxidative Addition | Insertion of Pd(0) into the Ar-Br bond. | Oxidation state increases by 2 (e.g., Pd(0) → Pd(II)). Coordination number increases by 2. libretexts.org |

| Reductive Elimination | Elimination of the coupled product (Ar-R). | Oxidation state decreases by 2 (e.g., Pd(II) → Pd(0)). Coordination number decreases by 2. libretexts.org |

Following oxidative addition, the transmetalation step occurs. In this process, an organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura reactions) is transferred to the palladium(II) center, displacing the halide. nih.gov In the context of the Suzuki-Miyaura reaction, the organoboron compound is activated by a base, forming a boronate species that facilitates the transfer of the organic group to the palladium complex. nih.govuniovi.es This step is crucial as it brings the two coupling partners together on the same metal center before the final reductive elimination.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. researchgate.net

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure and reactivity of molecules. researchgate.netaps.org DFT calculations can be employed to model the entire catalytic cycle for cross-coupling reactions of this compound. Researchers can calculate the geometries and energies of reactants, products, and, most importantly, the transient intermediates and transition states along the reaction pathway. researchgate.net

By mapping the potential energy surface, DFT studies can:

Determine the activation energies for key steps like oxidative addition and reductive elimination.

Provide insights into the stability of various reaction intermediates. rsc.org

Help predict the preferred reaction pathway and the regioselectivity of reactions. rsc.org

Elucidate the structure of the catalytically active species.

| Computational Target | Information Gained from DFT |

| Reaction Intermediates | Geometries, relative energies, and stability. |

| Transition States | Geometries, activation energies, and identification of rate-limiting steps. |

| Overall Reaction Profile | Thermodynamic and kinetic favorability of the proposed mechanism. rsc.org |

The pentafluoroethyl (-C2F5) group is a strong electron-withdrawing group, primarily due to the high electronegativity of the fluorine atoms. This exerts a powerful negative inductive effect (-I) on the benzene (B151609) ring. minia.edu.eg This effect has profound implications for the reactivity of this compound.

The strong -I effect deactivates the aromatic ring towards electrophilic aromatic substitution by withdrawing electron density. vedantu.comwikipedia.org This reduction in electron density makes the ring less nucleophilic. vedantu.com Conversely, this electron withdrawal enhances the electrophilicity of the carbon atom attached to the bromine, which can influence the rate of oxidative addition in cross-coupling reactions. Studies on fluorinated benzenes show a systematic reduction in aromaticity and a decrease in the charge density on the ring as more fluorine atoms are added, which is consistent with the deactivating nature of fluoroalkyl groups. nih.gov

| Electronic Effect | Description | Impact on Reactivity |

| Inductive Effect (-I) | Withdrawal of electron density from the benzene ring through the sigma bond framework due to the electronegativity of fluorine atoms. minia.edu.eg | Deactivates the ring toward electrophilic attack; increases the electrophilicity of the C-Br carbon. minia.edu.egvedantu.com |

| Resonance Effect | Negligible for the -C2F5 group as there are no lone pairs or pi-systems directly interacting with the ring's pi-system. | The inductive effect is the dominant electronic influence. |

Spectroscopic Analysis in Mechanistic Studies

Spectroscopic techniques are indispensable for the experimental investigation of reaction mechanisms, allowing for the identification and characterization of reactants, products, and intermediates. ebsco.comyoutube.com

For reactions involving this compound, a combination of spectroscopic methods is typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Used to track changes in the aromatic and other proton-containing parts of the molecule.

¹³C NMR: Provides information about the carbon skeleton of the molecule and any intermediates.

¹⁹F NMR: This is a particularly powerful tool for this specific compound. The pentafluoroethyl group provides a distinct set of signals that are highly sensitive to changes in the electronic environment of the molecule. Monitoring the ¹⁹F NMR spectrum during a reaction can provide direct evidence for the formation of intermediates and help in kinetic studies. mdpi.com

Mass Spectrometry (MS): Used to determine the molecular weight of products and intermediates, helping to confirm their identity.

Infrared (IR) Spectroscopy: Can be used to identify the presence of specific functional groups and to follow the disappearance of reactants and the appearance of products.

These techniques, often used in combination, allow chemists to piece together the step-by-step process of a chemical reaction, providing experimental validation for the mechanisms proposed by theoretical studies. ebsco.com

Application of ¹⁹F NMR Spectroscopy for Reaction Monitoring and Intermediate Characterization

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for studying reactions involving fluorinated molecules like this compound. azom.com Due to the high natural abundance of the ¹⁹F isotope and the wide range of chemical shifts, this technique offers high sensitivity and resolution, allowing for the precise monitoring of reactants, intermediates, and products in a reaction mixture without the need for deuterated solvents. chemrxiv.org

The pentafluoroethyl group (-CF₂CF₃) in this compound features two distinct fluorine environments, which would produce separate signals in a ¹⁹F NMR spectrum. During a chemical transformation, such as a Suzuki coupling or a nucleophilic aromatic substitution, the electronic environment around this group changes, leading to shifts in the corresponding NMR signals. By acquiring spectra at various time points, a kinetic profile of the reaction can be constructed. rsc.org

For instance, in a hypothetical substitution reaction where the bromine atom is replaced by another functional group 'Y', the ¹⁹F NMR signals of the product, 3-(pentafluoroethyl)-1-Y-benzene, would appear at different chemical shifts compared to the starting material. The appearance of new peaks and the corresponding decrease in the intensity of the starting material's peaks can be integrated to quantify the reaction progress. chemrxiv.org Furthermore, the detection of transient signals may provide evidence for the formation of reaction intermediates.

Table 1: Hypothetical ¹⁹F NMR Data for Monitoring the Conversion of this compound to a Product

| Time (minutes) | Reactant Peak Integral (-CF₃) | Product Peak Integral (-CF₃) | % Conversion |

| 0 | 1.00 | 0.00 | 0% |

| 30 | 0.75 | 0.25 | 25% |

| 60 | 0.52 | 0.48 | 48% |

| 120 | 0.23 | 0.77 | 77% |

| 240 | 0.05 | 0.95 | 95% |

Note: This interactive table contains illustrative data for reaction monitoring purposes.

Use of Diffusion-Ordered Spectroscopy (DOSY) for Solution-Phase Studies

Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that separates the signals of different species in a solution based on their diffusion coefficients. ox.ac.uk The rate of diffusion is related to the size and shape of a molecule; larger molecules diffuse more slowly than smaller ones. ox.ac.uk This makes DOSY particularly useful for analyzing complex reaction mixtures and studying intermolecular interactions.

For this compound, a ¹H or ¹⁹F DOSY experiment can provide valuable information about changes in molecular size throughout a reaction. For example, in a palladium-catalyzed cross-coupling reaction where a large substituent is attached to the aromatic ring, the resulting product molecule would be significantly larger than the starting material. A DOSY experiment would show the product's NMR signals correlating with a smaller diffusion coefficient compared to the reactant. nih.gov

This technique is also effective for identifying the formation of aggregates or interactions with catalysts or other solution components. The resulting two-dimensional plot displays chemical shifts on one axis and diffusion coefficients on the other, providing a "virtual chromatogram" of the species present in the solution. researchgate.net

Table 2: Illustrative Diffusion Coefficient Data from a Hypothetical DOSY Experiment

| Compound | Molecular Weight ( g/mol ) | Expected Diffusion Coefficient (D) in CDCl₃ (10⁻¹⁰ m²/s) |

| This compound | 273.0 | 15.2 |

| Biphenyl-based Coupling Product | ~349.1 | 11.5 |

| Palladium Catalyst Complex | >500 | <9.0 |

Note: This interactive table contains representative data to illustrate the application of DOSY.

Kinetic Studies of Reaction Pathways

Kinetic studies are essential for elucidating the detailed mechanism of a chemical reaction. By measuring reaction rates under various conditions (e.g., changing concentrations of reactants, catalysts, or temperature), a rate law can be determined, which provides insight into the composition of the rate-determining step.

For reactions involving this compound, such as electrophilic aromatic substitution, kinetic analysis can help distinguish between possible mechanisms. msu.edu The electron-withdrawing nature of the pentafluoroethyl group is expected to deactivate the benzene ring towards electrophilic attack and direct incoming electrophiles to the meta-position relative to itself. msu.edu

A typical kinetic experiment would involve monitoring the disappearance of the reactant or the appearance of the product over time, often using spectroscopic methods like ¹⁹F NMR or UV-Vis spectroscopy. Plotting concentration versus time allows for the determination of the reaction order with respect to each reactant. For example, if a reaction is found to be first-order in this compound and first-order in an electrophile, it suggests that both are involved in the rate-determining step of the reaction.

Table 3: Sample Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | Initial [Reactant A] (M) | Initial [Electrophile E⁺] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 2.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 5.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 5.1 x 10⁻⁵ |

Note: This interactive table presents hypothetical data to demonstrate how kinetic studies are designed to determine reaction orders. From this data, doubling the concentration of Reactant A doubles the rate, indicating a first-order dependence. Doubling the electrophile concentration also doubles the rate, indicating it is also first-order.

Applications of 1 Bromo 3 Pentafluoroethyl Benzene in Advanced Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

1-Bromo-3-(pentafluoroethyl)benzene serves as a crucial intermediate in the synthesis of new pharmaceutical candidates. The introduction of fluorinated groups, such as the pentafluoroethyl moiety, into drug molecules is a widely adopted strategy in medicinal chemistry to enhance key properties. These properties include metabolic stability (by blocking sites of oxidation), binding affinity, lipophilicity, and bioavailability.

This compound acts as a scaffold, allowing for the incorporation of the 3-(pentafluoroethyl)phenyl group into larger, more complex active pharmaceutical ingredients (APIs). While specific, named drugs derived directly from this starting material are not broadly cited in public literature, its utility is evident in its role for creating libraries of novel fluorinated compounds. Pharmaceutical companies utilize such intermediates to systematically explore the structure-activity relationships (SAR) of a lead compound, where the unique electronic and steric nature of the pentafluoroethyl group can lead to improved efficacy and a more desirable pharmacological profile. The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the assembly of diverse molecular architectures for drug discovery programs. Related halo-fluorinated benzene (B151609) derivatives are frequently cited as key intermediates in the synthesis of medicines and other functional organic compounds. google.comadpharmachem.com

Utility in Agrochemical Production

Similar to its role in pharmaceuticals, this compound is a valuable precursor in the agrochemical industry for the development of new pesticides, herbicides, and fungicides. google.comadpharmachem.com The incorporation of fluorinated substituents is a proven method for increasing the potency and environmental stability of crop protection agents. The pentafluoroethyl group can enhance the biological activity of a molecule and its ability to penetrate target organisms.

The compound's structure allows for its integration into a wide array of agrochemical scaffolds. The bromine atom can be readily displaced or used in coupling reactions to build the final active molecule. For example, it can be used to synthesize fluorinated analogues of existing pesticides to overcome resistance mechanisms or to create entirely new classes of compounds with novel modes of action. Its role as a building block is analogous to other brominated benzene derivatives that are fundamental to the production of valuable agrochemicals. google.com

Precursor for Advanced Fluorinated Building Blocks and Materials

The unique electronic properties imparted by the pentafluoroethyl group make this compound an important starting material for more complex fluorinated building blocks and advanced materials.

One of the most powerful applications of this compound is its conversion into the corresponding aryl boronic acid or, more commonly, its pinacol (B44631) ester derivative, 2-(3-(pentafluoroethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This transformation is typically achieved through a palladium-catalyzed borylation reaction with a diboron (B99234) reagent like bis(pinacolato)diboron.

This reaction replaces the bromine atom with a boronate ester group, which is a cornerstone of modern cross-coupling chemistry. The resulting fluorinated aryl boronate is a stable, versatile intermediate that can be readily purified and used in subsequent reactions. google.comescholarship.org The conversion is critical because it transforms the aryl bromide into a nucleophilic coupling partner for reactions like the Suzuki-Miyaura coupling.

Table 1: Borylation of this compound

| Reactant | Reagent | Catalyst (Typical) | Product | Application of Product |

|---|

Functionalized biphenyls are privileged structures found in pharmaceuticals, liquid crystals, and organic electronic materials. This compound is an excellent substrate for synthesizing these scaffolds via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.org

In this reaction, the compound can be coupled with a variety of arylboronic acids or esters to produce biphenyls containing the 3-(pentafluoroethyl)phenyl moiety. nih.gov Alternatively, the corresponding boronate ester (prepared as in 6.3.1) can be coupled with other aryl halides. This modular approach allows for the systematic construction of a vast range of polyfluorinated aromatic systems with precisely controlled structures. These scaffolds are of high interest in materials science, where the fluorine content can influence properties like thermal stability, electron mobility, and molecular packing in organic semiconductors.

There is significant potential for using this compound in the development of novel fluorescent materials, particularly single-benzene-based fluorophores (SBBFs). These materials derive their fluorescent properties from a compact structure containing an electron-donating group (EDG) and an electron-accepting group (EWG) on the same benzene ring.

The pentafluoroethyl group (C₂F₅) is a potent electron-withdrawing group. The bromine atom on the ring can be readily substituted with a variety of electron-donating groups (such as amines or alkoxides) using modern synthetic methods like the Buchwald-Hartwig amination. nih.govresearchgate.net This reaction provides a direct route to creating the donor-acceptor architecture required for fluorescence. By strategically choosing the electron-donating group, the photophysical properties (e.g., emission color, quantum yield) of the resulting fluorophore can be finely tuned, opening avenues for new sensors, bio-imaging agents, and components for organic light-emitting diodes (OLEDs).

Potential in Radiotracer Synthesis for Medical Imaging

The field of nuclear medicine, particularly Positron Emission Tomography (PET), relies on tracer molecules labeled with short-lived positron-emitting isotopes. nih.gov Aryl bromides like this compound are highly valuable precursors for the synthesis of these radiotracers. nih.govprinceton.edu

The carbon-bromine bond serves as a reliable reaction site for introducing radionuclides. For instance, modern metallaphotoredox-catalyzed methods allow for the rapid conversion of aryl bromides into [¹¹C]-methylated analogues, a crucial transformation given the 20.4-minute half-life of carbon-11. nih.govnih.govprinceton.edu Furthermore, the bromine atom can be a precursor for the introduction of fluorine-18 (B77423) (t½ ≈ 110 min), the most widely used isotope in clinical PET, through nucleophilic substitution reactions. researchgate.net The presence of the metabolically robust pentafluoroethyl group makes this compound an attractive platform for developing novel PET ligands, as it can lead to tracers with improved in vivo stability and imaging characteristics. nih.govresearchgate.net

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

The practical application of 1-bromo-3-(pentafluoroethyl)benzene is contingent on the availability of efficient and environmentally benign synthetic methods. Current syntheses can be effective but often involve challenges such as the formation of isomeric mixtures, harsh reaction conditions, or the use of hazardous reagents. For instance, classical electrophilic bromination of pentafluoroethyl benzene (B151609) can lead to a mixture of ortho, meta, and para isomers, with the meta-isomer, this compound, often not being the major product. The separation of these isomers is notoriously difficult due to their very similar boiling points, leading to low isolation yields. google.com

Future research will likely prioritize the development of highly regioselective, one-pot syntheses. This involves exploring novel catalytic systems that can direct bromination specifically to the meta position. Furthermore, a shift towards more sustainable practices is anticipated, focusing on:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, minimizing waste.

Green Solvents: Replacing traditional volatile organic compounds with safer alternatives like water, ionic liquids, or supercritical fluids.

Reduced Energy Consumption: Developing catalytic processes that operate under milder conditions (lower temperature and pressure).

A comparison of traditional versus ideal future synthetic approaches is summarized below.

| Feature | Traditional Synthetic Routes | Future Sustainable Routes |

| Regioselectivity | Often low, produces isomeric mixtures requiring difficult separation. google.com | High, targeting the specific synthesis of the meta-isomer. |

| Reaction Steps | Can be multi-step, including protection/deprotection or isomerization. | Ideally a one-pot or single-step process from readily available precursors. |

| Reagents | May use stoichiometric amounts of harsh or hazardous reagents. | Catalytic amounts of recyclable and non-toxic catalysts. |

| Solvents | Often relies on chlorinated or other hazardous organic solvents. | Use of green solvents like water, PEG, or solvent-free conditions. rsc.org |

| Waste Generation | Can produce significant amounts of by-products and waste. | Minimal waste generation, adhering to the principles of green chemistry. |

Exploration of Novel Catalytic Transformations

The bromine atom in this compound is a versatile functional handle, making the compound a key intermediate for creating more complex molecules through various coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are standard methods for forming new carbon-carbon bonds at the site of the bromine atom. guidechem.com

The future in this domain lies in expanding the repertoire of catalytic transformations. Key areas of exploration include:

Photoredox Catalysis: Light-mediated reactions offer novel pathways for transformations under exceptionally mild conditions, potentially enabling reactions that are difficult to achieve with traditional thermal methods. nih.gov Investigating the photocatalytic activation of the C-Br bond in this compound could unlock new synthetic possibilities.

Dual Catalysis: Combining different types of catalysts (e.g., a transition metal with an organocatalyst or a photocatalyst) to achieve novel reactivity and build molecular complexity in a single step.

C-H Activation: Developing methods to directly functionalize the C-H bonds on the aromatic ring, bypassing the need for the bromo-handle for certain transformations. This represents a highly atom-economical approach to creating derivatives.

Novel Metal Catalysts: While palladium is dominant, exploring catalysts based on more abundant and less expensive metals like copper, nickel, or iron is a major goal for sustainable chemistry.

Deeper Mechanistic Understanding of Complex Reactions

Advancing the synthesis and application of this compound requires a fundamental understanding of its reactivity. The strong electron-withdrawing nature of the pentafluoroethyl (-C2F5) group significantly influences the electronic properties of the benzene ring and the reactivity of the carbon-bromine bond. While general principles are understood, detailed mechanistic studies are needed.

Future research should employ a combination of experimental and computational techniques to:

Elucidate Reaction Pathways: Map the step-by-step mechanism of key catalytic cycles, such as oxidative addition and reductive elimination in cross-coupling reactions. rsc.org This includes identifying and characterizing reaction intermediates and transition states.

Quantify Electronic Effects: Use computational chemistry to precisely model how the -C2F5 group affects electron density, bond energies, and reaction barriers compared to other substituents.

Investigate Catalyst-Substrate Interactions: Understand how the fluorinated substrate binds to the catalyst's active site and how this interaction dictates the reaction's outcome and efficiency. A deeper understanding can guide the rational design of more effective catalysts. nih.gov

Expanding Applications in Materials Science and Medicinal Chemistry

Fluorinated aromatic compounds are highly valued in both materials science and medicinal chemistry due to the unique properties imparted by fluorine, such as increased thermal stability, metabolic stability, and altered electronic characteristics. nbinno.com this compound serves as a crucial starting point for molecules in these fields.

Materials Science: The introduction of the pentafluoroethyl group can enhance properties like hydrophobicity, thermal stability, and dielectric performance. Future research will likely explore the synthesis of:

Fluorinated Polymers: Incorporating the 3-(pentafluoroethyl)phenyl moiety into polymer backbones to create high-performance materials for electronics, aerospace, and specialty coatings.

Liquid Crystals: The polarity and rigidity of the molecule make it a candidate for creating novel liquid crystalline materials with specific electro-optical properties. google.com

Organic Electronics: Using it as a building block for organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells.

Medicinal Chemistry: The pentafluoroethyl group is an increasingly popular bioisostere for other chemical groups in drug design. It can improve a drug candidate's metabolic stability, membrane permeability, and binding affinity. The bromo-substituent allows for its easy integration into lead compounds. Future work will focus on using this compound as a key intermediate to synthesize new classes of:

Agrochemicals: Developing more potent and stable herbicides and insecticides. ontosight.ai

Pharmaceuticals: Designing novel drug candidates for a range of therapeutic areas. The compound provides a scaffold to which various pharmacologically active groups can be attached. nbinno.com

| Application Area | Potential Use of this compound Derivatives | Desired Properties |

| Medicinal Chemistry | Synthesis of enzyme inhibitors, receptor antagonists, and other bioactive molecules. nbinno.com | Enhanced metabolic stability, improved binding affinity, increased lipophilicity. |

| Agrochemicals | Building block for novel pesticides and herbicides. ontosight.ai | Higher potency, greater environmental persistence (where desired), specific modes of action. |

| Materials Science | Monomers for high-performance fluoropolymers, components of liquid crystals. google.com | Thermal stability, chemical resistance, specific optical and electronic properties. |

| Organic Electronics | Synthesis of materials for OLEDs, OFETs, and solar cells. | Tailored electronic energy levels, improved charge transport, high durability. |

Q & A

Q. What are the optimized synthetic routes for 1-Bromo-3-(pentafluoroethyl)benzene, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a pre-functionalized benzene derivative. Key steps include:

- Electrophilic aromatic substitution : Bromine (Br₂) or N-bromosuccinimide (NBS) is used in the presence of Lewis acids (e.g., FeBr₃) to introduce the bromine atom .

- Fluoroalkylation : A pentafluoroethyl group (-C₂F₅) is introduced via palladium-catalyzed cross-coupling or radical-mediated pathways .

Q. Critical Parameters :

Q. How is the molecular structure of this compound validated experimentally?

- X-ray Crystallography : Resolves bond lengths and angles, confirming the ortho/meta/para arrangement of substituents. For example, C-Br bond lengths typically range from 1.88–1.92 Å .

- NMR Spectroscopy :

Q. What are the common reactivity patterns of this compound in substitution reactions?

- Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing -C₂F₅ group activates the benzene ring, enabling Br replacement with nucleophiles (e.g., amines, alkoxides) under mild conditions .

- Suzuki-Miyaura Coupling : The bromine atom participates in cross-coupling with boronic acids to form biaryl derivatives, critical for pharmaceutical intermediates .

Advanced Research Questions

Q. How do steric and electronic effects of the -C₂F₅ group influence regioselectivity in catalytic reactions?

The -C₂F₅ group exerts strong electron-withdrawing effects (-I), directing electrophiles to meta positions. Steric hindrance from fluorine atoms further disfavors ortho substitution. Computational studies (DFT) show:

Q. What strategies resolve contradictions in spectroscopic data for isomers or reaction intermediates?

Q. Example Data Conflict :

| Observation | Possible Cause | Resolution Method |

|---|---|---|

| Overlapping ¹H NMR peaks | Rotamers or conformers | Variable-temperature NMR |

| Discrepant melting points | Polymorphism | X-ray crystallography |

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular Docking : Models binding to hydrophobic protein pockets (e.g., cytochrome P450). The -C₂F₅ group enhances binding affinity (ΔG ≈ –8.2 kcal/mol) due to fluorine’s hydrophobic character .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting key residues (e.g., Phe-360) for interactions .

Q. How are hazardous byproducts managed during large-scale synthesis?

- In Situ Quenching : Bromine residues are neutralized with Na₂S₂O₃ to prevent explosive side reactions .

- Continuous Flow Systems : Reduce hazardous intermediate accumulation (e.g., HBr gas) and improve safety .

Methodological Considerations

Q. What analytical techniques quantify trace impurities in this compound?

- HPLC-UV/ELSD : Detects halogenated byproducts (LOD ≈ 0.1 ppm) using C18 columns and acetonitrile/water gradients .

- ICP-MS : Measures residual heavy metals (e.g., Pd < 10 ppm) from catalytic steps .

Q. How is the compound’s stability assessed under varying storage conditions?

- Accelerated Stability Studies : Samples stored at 40°C/75% RH for 6 months show <2% degradation by HPLC .

- Light Sensitivity : UV-Vis spectroscopy confirms degradation via C-Br bond cleavage under UV light (λ = 254 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.